

Introduction: The Enduring Utility and Inherent Challenges of Phenylboronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Propoxy-2,4,6-trifluorophenylboronic acid
Cat. No.:	B1591324

[Get Quote](#)

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic chemistry, materials science, and drug development. Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.^{[1][2]} Beyond this, their applications are diverse, ranging from copper-catalyzed Chan-Lam couplings to form carbon-heteroatom bonds^{[3][4][5]} to their use as sensors for saccharides and other diols.^{[6][7]}

Despite their synthetic power, researchers and process chemists frequently encounter a significant challenge: the inherent instability of the boronic acid moiety. These compounds are susceptible to several degradation pathways that can compromise reaction yields, reproducibility, and shelf-life.^{[8][9][10]} Understanding the factors that govern both the stability and reactivity of substituted phenylboronic acids is therefore not merely an academic exercise; it is a critical prerequisite for their successful application, from bench-scale discovery to industrial-scale manufacturing.

This guide provides a comprehensive exploration of the core principles governing the stability and reactivity of these versatile reagents. We will delve into the mechanisms of their degradation, the profound influence of aromatic substitution, and the practical strategies employed to mitigate instability. Furthermore, we will examine how these same structural features can be harnessed to modulate their reactivity in key chemical transformations. This document is intended for researchers, chemists, and drug development professionals who

seek to move beyond simply using these reagents to truly understanding and controlling their chemical behavior.

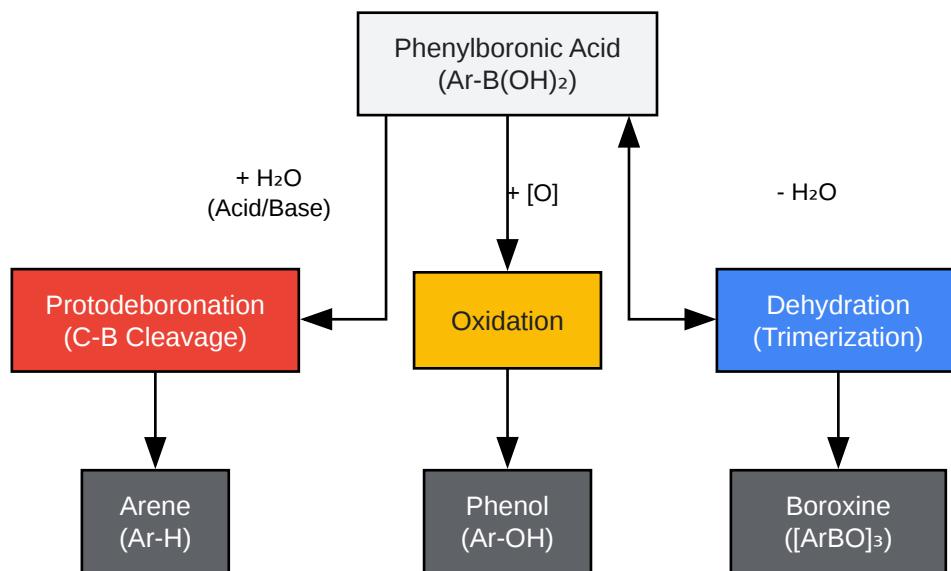
Section 1: The Stability Landscape: Degradation Pathways and Influencing Factors

The utility of a phenylboronic acid is fundamentally linked to its stability under storage and reaction conditions. Several competing degradation pathways exist, and their relative rates are heavily influenced by the compound's structure and environment.

Major Degradation Pathways

Three primary pathways account for the majority of phenylboronic acid degradation:

- **Protoproboronation:** This is the hydrolytic cleavage of the carbon-boron (C–B) bond, replacing the boronic acid group with a hydrogen atom.^{[8][10]} It is a well-documented and often undesired side reaction in cross-coupling chemistries, consuming the starting material and generating an inactive byproduct.^{[10][11]} The reaction can proceed through both acid- and base-catalyzed mechanisms.^{[10][12]} Under the basic conditions typical of Suzuki-Miyaura reactions, protodeboronation is particularly problematic, proceeding via the more reactive arylboronate anion.^{[13][14]}
- **Oxidation:** The C–B bond is also susceptible to cleavage by oxidation, which converts the boronic acid into the corresponding phenol and boric acid.^{[8][9]} This process is a significant concern in biological applications, as the oxidation rate at physiological pH can be comparable to that of thiols.^{[8][15]}
- **Dehydration (Boroxine Formation):** In the solid state or in concentrated non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.^[8] While this process is often reversible upon addition of water, the formation of boroxines complicates accurate weighing and stoichiometry, leading to irreproducible reaction outcomes.^[8]



[Click to download full resolution via product page](#)

Caption: Primary degradation pathways for phenylboronic acids.

Structural and Environmental Factors Governing Stability

The susceptibility of a given phenylboronic acid to these degradation pathways is not uniform. It is dictated by a sensitive interplay of electronic and steric factors, as well as the surrounding chemical environment.

- **Electronic Effects of Substituents:** The electronic nature of substituents on the phenyl ring plays a pivotal role.
 - **Electron-Withdrawing Groups (EWGs):** Substituents like $-\text{NO}_2$, $-\text{CF}_3$, and halides increase the Lewis acidity of the boron atom.^{[6][16]} This makes the boronic acid more prone to nucleophilic attack by hydroxide, forming the tetrahedral boronate anion $[\text{ArB}(\text{OH})_3]^-$, which can accelerate base-catalyzed protodeboronation.^{[12][14]} Highly electron-deficient systems, such as polyfluorinated phenylboronic acids, are notoriously unstable under basic conditions.^[14]
 - **Electron-Donating Groups (EDGs):** Substituents like $-\text{OCH}_3$ and $-\text{CH}_3$ decrease the Lewis acidity of the boron atom, generally increasing stability against base-catalyzed degradation.

- Steric and Positional Effects:
 - ortho-Substituents: The presence of a substituent at the ortho position can have a dramatic impact. Steric bulk can physically hinder the approach of reagents to the boron center, slowing degradation.[17] Furthermore, certain ortho-substituents (e.g., -OCH₃, -CHO) can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups, which can stabilize the molecule.[18] However, this proximity can also lead to unique reactivity, as will be discussed later.[19][20]
- pH and Solvent: The reaction medium is a critical determinant of stability.
 - Aqueous Base: As mentioned, basic aqueous conditions (pH > pKa) convert the neutral, trigonal planar boronic acid to the anionic, tetrahedral boronate.[21] This structural change significantly influences stability and reactivity.[12][21]
 - Anhydrous Conditions: Performing reactions under anhydrous conditions can prevent hydrolysis-dependent pathways like protodeboronation.[21]

Strategies for Enhancing Stability

Given these instabilities, several strategies have been developed to handle and use sensitive boronic acids effectively.

- Formation of Boronate Esters: Converting the boronic acid to a boronate ester by reacting it with a diol is the most common stabilization strategy.
 - Pinacol Esters: These are widely used but can be prone to hydrolysis, especially during aqueous workups or chromatography on silica gel.[21][22][23]
 - N-Methyliminodiacetic Acid (MIDA) Esters: These are highly crystalline, air-stable solids that are exceptionally robust to chromatography.[21][24] They are designed for "slow-release" protocols, where the boronic acid is generated *in situ* under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[24] This has proven to be a general solution for handling otherwise unstable boronic acids.[24]
- Intramolecular Coordination: Designing molecules where a pendant Lewis basic group can coordinate to the boron atom offers another powerful stabilization method.

- **Benzoxaboroles:** These structures, which contain an intramolecular B-O bond, exhibit enhanced stability.[9]
- **Boralactones:** Intramolecular coordination with a carboxyl group to form a boralactone has been shown to dramatically increase oxidative stability by diminishing electron density at the boron center.[9][15]

Stabilization Strategy	Key Features	Advantages	Considerations
Pinacol Ester	Forms a five-membered ring with pinacol.	Commercially available, widely used.	Prone to hydrolysis during purification.[22][23]
MIDA Boronate	Forms a stable, bicyclic structure.	Air-stable, crystalline solids; robust to chromatography.[21][24]	Requires specific "slow-release" conditions for cross-coupling.[24]
Boralactone	Intramolecular ester with a carboxyl group.	Exceptional oxidative stability.[15]	Synthesis is more complex than simple esterification.

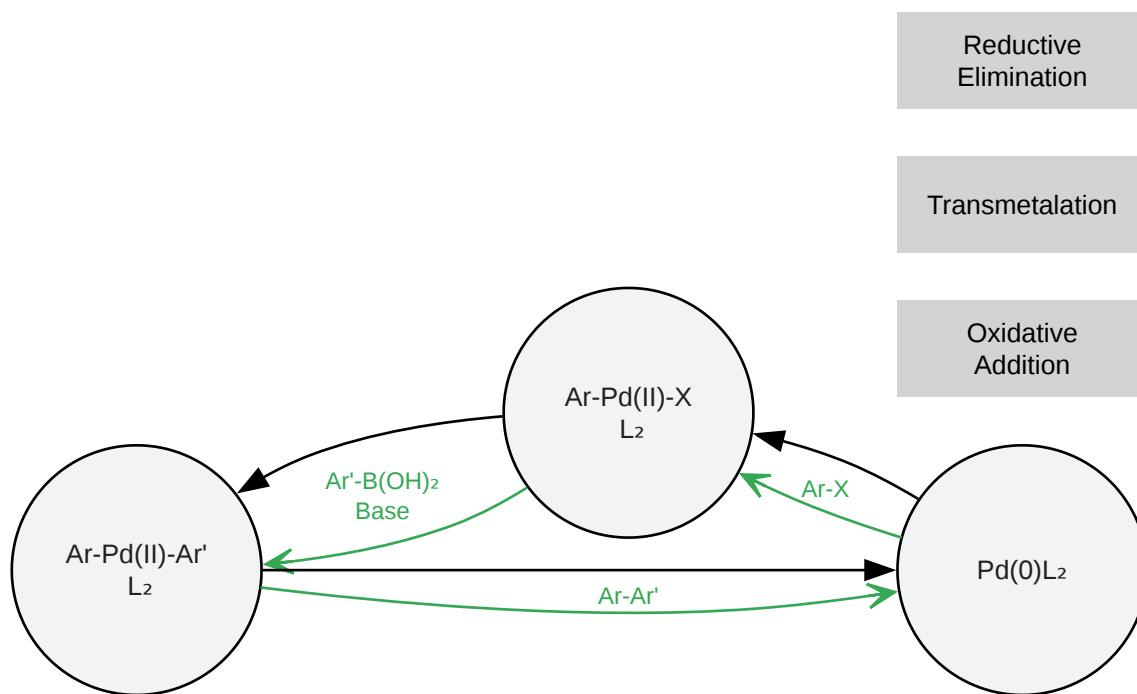
Section 2: The Reactivity Landscape: Harnessing Structure for Synthesis

The reactivity of a substituted phenylboronic acid is intrinsically linked to the same structural features that control its stability. The electron-deficient boron atom and the nucleophilic aryl group are the two key components driving its participation in transformative reactions.

Key Transformations

- **Suzuki-Miyaura Cross-Coupling:** This palladium-catalyzed reaction is the most prominent application of boronic acids, forming a C-C bond between the boronic acid's aryl group and an organohalide or triflate.[1] The reaction proceeds through a well-established catalytic cycle. The transmetalation step, where the aryl group is transferred from boron to the

palladium center, is often rate-determining and is highly sensitive to the nature of the substituents on the phenylboronic acid.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

- Chan-Lam Coupling: This copper-catalyzed reaction forms aryl carbon-heteroatom bonds, coupling a boronic acid with N-H or O-H containing compounds like amines, phenols, and amides.[3][4][25] A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, making it a more operationally simple alternative to the palladium-catalyzed Buchwald-Hartwig amination.[4][25] The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the product.[4]
- Catalysis: Electron-deficient arylboronic acids can themselves act as Lewis acid catalysts. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for the dehydrative condensation between carboxylic acids and amines to form amides, where the ortho-substituent plays a key role in accelerating the reaction.[17][26]

The Influence of Substituents on Reactivity

- **Electronic Effects:** In Suzuki-Miyaura coupling, electron-donating groups on the phenylboronic acid can sometimes increase the rate of transmetalation by making the aryl group more nucleophilic. Conversely, strongly electron-withdrawing groups can retard this step. The outcome, however, is often a complex interplay between the electronics of both coupling partners and the catalyst system. In Chan-Lam coupling, the yields can also depend significantly on the electronic properties and position of substituents on the phenylboronic acid.^[3]
- **Steric Effects and the ortho-Substituent:** The presence of ortho-substituents can significantly influence reactivity and selectivity. While they can slow down reactions due to steric hindrance, this effect can also be exploited to achieve regioselectivity in the arylation of polyhalogenated substrates.^{[20][27]} In some catalytic applications, an ortho-substituent is crucial for preventing catalyst inhibition and accelerating the desired transformation.^{[17][26]}

Section 3: A Practical Guide to Analysis, Handling, and Experimental Design

Theoretical knowledge must be paired with robust experimental and analytical practices. This section provides field-proven protocols and insights for working with phenylboronic acids.

Analytical Techniques for Monitoring Stability and Reactivity

The quantitative analysis of boronic acids and their reactions requires methods that can resolve the starting material from its potential byproducts.

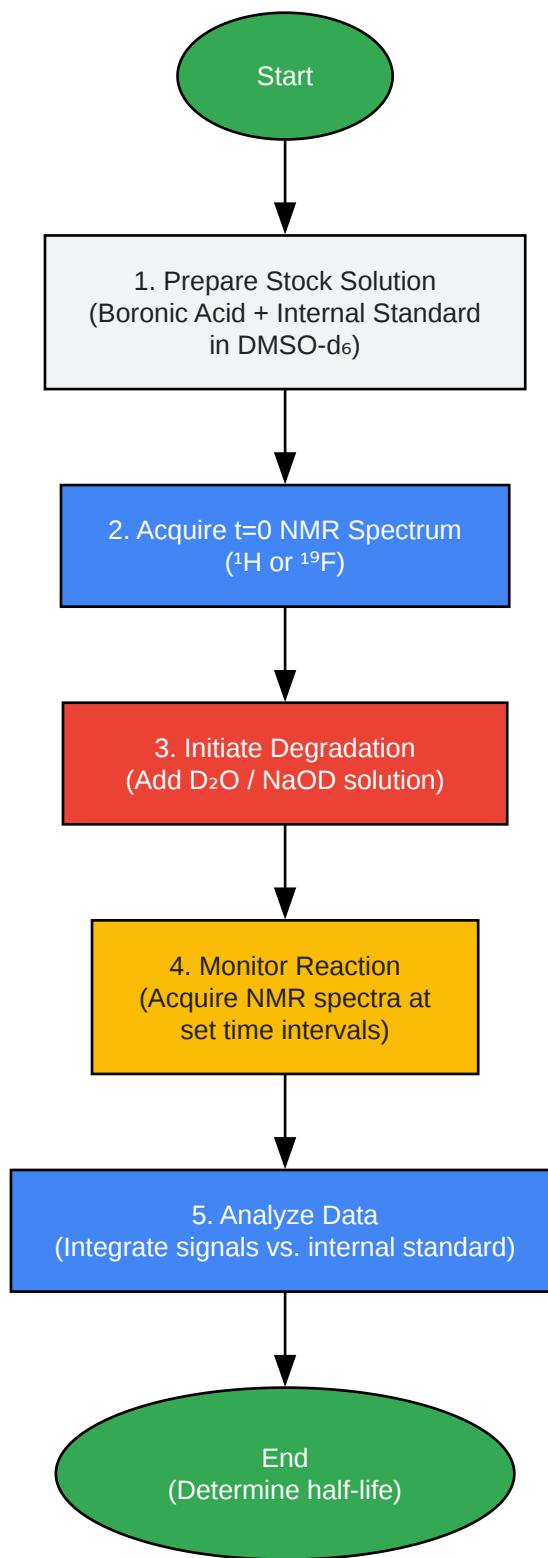
- **High-Performance Liquid Chromatography (HPLC / UPLC):** This is the primary technique for monitoring reaction progress and assessing purity.^{[28][29]} A key challenge is the potential for on-column degradation, particularly hydrolysis of boronate esters.^[28]
 - **Causality:** Standard silica-based C18 columns possess acidic silanol groups on their surface, which can catalyze the hydrolysis of sensitive esters during the chromatographic run.
 - **Solution:** Employing end-capped columns to minimize accessible silanols or using mobile phase additives like triethylamine can mitigate this issue.^[28] Alternatively, specialized

stationary phases or running the analysis under non-hydrolytic conditions can provide more accurate results.[23] UPLC coupled with mass spectrometry (UPLC-MS) is invaluable for identifying degradation products and reaction intermediates.[28][30]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and mechanistic investigation.
 - ^1H and ^{13}C NMR: Used for routine characterization of products and starting materials.
 - ^{11}B NMR: This technique is highly specific to the boron atom's chemical environment.[28] It can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or "ate" complex, providing direct insight into speciation in solution.
 - ^{19}F NMR: For fluorine-containing phenylboronic acids, ^{19}F NMR is an exceptionally sensitive and clean method for kinetic analysis of reactions or degradation.[13]

Experimental Protocol 1: Assessing Stability via NMR-Based Protodeboronation Assay

This protocol provides a self-validating system to quantify the stability of a phenylboronic acid under basic conditions. The use of an internal standard allows for direct measurement of degradation over time.



[Click to download full resolution via product page](#)

Caption: Workflow for an NMR-based protodeboronation stability assay.

Methodology:

- Materials:
 - Substituted Phenylboronic Acid (PBA) of interest.
 - Stable, non-reactive internal standard with a clean NMR signal (e.g., 1,3,5-trimethoxybenzene for ^1H NMR; trifluorotoluene for ^{19}F NMR).
 - Deuterated solvent (e.g., DMSO-d₆).
 - Base solution (e.g., 1 M NaOD in D₂O).
 - NMR tubes and spectrometer.
- Procedure: a. Sample Preparation: Accurately weigh the PBA (~10 mg) and the internal standard (~10 mg) into a vial. Dissolve in a precise volume of DMSO-d₆ (e.g., 0.6 mL). Transfer the solution to an NMR tube. b. Time Zero (t=0) Measurement: Acquire a quantitative NMR spectrum (^1H or ^{19}F , depending on the PBA and standard). Ensure the relaxation delay (d₁) is sufficient for full relaxation of all signals of interest (~5x T₁). Integrate the characteristic signal of the PBA and the signal of the internal standard. c. Initiation: Add a specific volume of the NaOD/D₂O solution (e.g., 50 μL) to the NMR tube. Shake vigorously to mix and immediately place the tube in the NMR spectrometer, which should be pre-heated to the desired temperature (e.g., 70 °C). d. Monitoring: Begin acquiring spectra at regular time intervals (e.g., every 15 minutes). The frequency of acquisition should be adjusted based on the expected stability of the PBA. e. Data Analysis: For each time point, integrate the signal corresponding to the starting PBA against the unchanging signal of the internal standard. Plot the natural logarithm of the PBA concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k). The half-life (t_{1/2}) can be calculated as $\ln(2)/k$.

Trustworthiness: This protocol is self-validating because the internal standard provides a constant reference point, correcting for any variations in spectrometer performance or sample positioning over the course of the experiment.

Best Practices for Storage and Handling

To maximize the shelf-life and ensure the quality of phenylboronic acids, the following practices are essential:

- **Storage:** Store in a cool, dark, and dry place. A refrigerator or freezer is ideal. The use of a desiccator is highly recommended to protect against atmospheric moisture, which can promote both hydrolysis and boroxine formation.
- **Inert Atmosphere:** For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
- **Use of Stable Derivatives:** For long-term storage or for compounds known to be highly unstable, converting the boronic acid to its MIDA boronate or pinacol ester derivative is the most reliable strategy.[\[24\]](#)

Conclusion and Future Outlook

Substituted phenylboronic acids are indispensable tools in the synthetic sciences. Their successful application, however, hinges on a nuanced understanding of the delicate balance between their stability and reactivity. Degradation via protodeboronation, oxidation, and dehydration is a persistent challenge, but one that can be managed and overcome through rational consideration of substituent effects and the strategic use of protecting groups like MIDA boronates. The same electronic and steric factors that dictate stability also provide the levers for tuning reactivity in powerful transformations like the Suzuki-Miyaura and Chan-Lam couplings.

As the demand for molecular complexity in pharmaceuticals and materials continues to grow, so too will the reliance on these versatile building blocks. Future research will likely focus on the development of new, even more stable protecting groups, novel catalytic systems that operate under milder conditions less prone to degradation, and computational models that can more accurately predict the stability and reactivity of novel boronic acids before they are ever synthesized. By embracing the principles outlined in this guide, researchers can better navigate the challenges and unlock the full synthetic potential of this remarkable class of compounds.

References

- BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.

- ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10....
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against *S. pneumoniae*.
- BenchChem. (n.d.). Addressing stability issues of heteroaryl boronic acids in solution.
- Chemical Communications (RSC Publishing). (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Chemical Communications (RSC Publishing). (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.
- ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
- LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.
- PMC - PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
- ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.

- PMC - NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Wikipedia. (n.d.). Suzuki reaction.
- NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Boron.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents.
- MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Chan-Lam Coupling [organic-chemistry.org]
- 26. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. waters.com [waters.com]
- 30. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Enduring Utility and Inherent Challenges of Phenylboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591324#stability-and-reactivity-of-substituted-phenylboronic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com